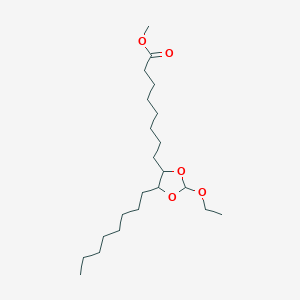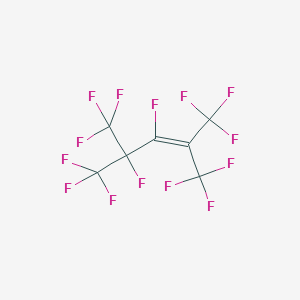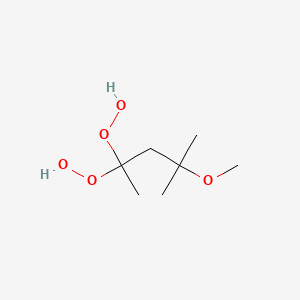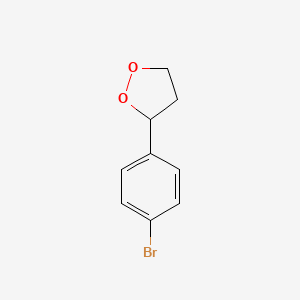
3-(1H-Benzimidazol-1-yl)-1-phenylprop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Benzimidazol-1-yl)-1-phenylprop-2-en-1-one is a compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
The synthesis of 3-(1H-Benzimidazol-1-yl)-1-phenylprop-2-en-1-one typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction conditions can vary, but common methods include:
Condensation with aldehydes: This method involves reacting o-phenylenediamine with an aldehyde in the presence of an acid catalyst.
Condensation with ketones: Similar to the aldehyde method, but using a ketone instead.
Industrial production: Large-scale production may involve optimized reaction conditions and catalysts to increase yield and purity.
化学反应分析
3-(1H-Benzimidazol-1-yl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives
Common reagents and conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions can vary depending on the desired product.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(1H-Benzimidazol-1-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
相似化合物的比较
3-(1H-Benzimidazol-1-yl)-1-phenylprop-2-en-1-one can be compared with other benzimidazole derivatives, such as:
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Substituted benzimidazoles: These derivatives have been extensively studied for their pharmacological properties.
Imidazole derivatives: Similar in structure but with different biological activities and applications.
Unique features: The presence of the phenylprop-2-en-1-one moiety in this compound provides unique chemical and biological properties compared to other benzimidazole derivatives.
属性
CAS 编号 |
67200-57-1 |
|---|---|
分子式 |
C16H12N2O |
分子量 |
248.28 g/mol |
IUPAC 名称 |
3-(benzimidazol-1-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H12N2O/c19-16(13-6-2-1-3-7-13)10-11-18-12-17-14-8-4-5-9-15(14)18/h1-12H |
InChI 键 |
ISBLLECMKUPRFJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C=CN2C=NC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-](/img/structure/B14486878.png)
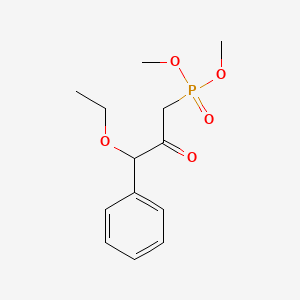
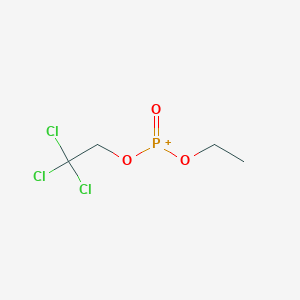
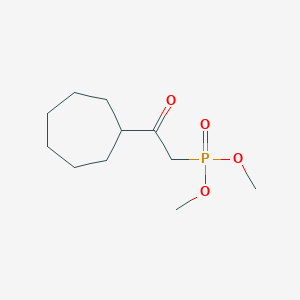
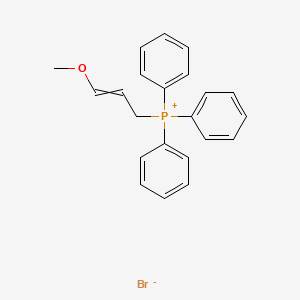
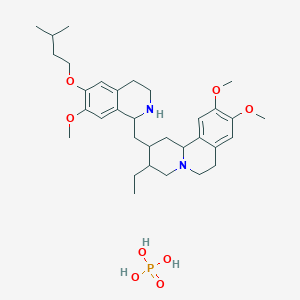
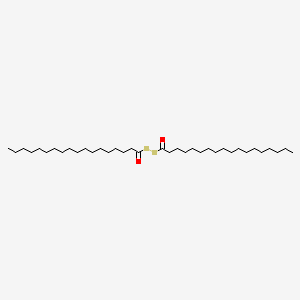
![1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide](/img/structure/B14486912.png)
